Cas no 2137629-73-1 (6-iodo-2-(1-methyl-1H-pyrazol-5-yl)quinolin-4-amine)

6-Iodo-2-(1-methyl-1H-pyrazol-5-yl)quinolin-4-amine is a heterocyclic compound featuring a quinoline core substituted with an iodine atom at the 6-position and a 1-methyl-1H-pyrazol-5-yl group at the 2-position, along with an amine functional group at the 4-position. This structure confers versatility in synthetic applications, particularly in pharmaceutical and materials chemistry. The iodine substituent enhances reactivity for further functionalization via cross-coupling reactions, while the pyrazole moiety contributes to potential biological activity. The compound’s well-defined scaffold makes it a valuable intermediate for developing targeted small-molecule inhibitors or optoelectronic materials. Its stability and synthetic accessibility further support its utility in research and industrial applications.
6-iodo-2-(1-methyl-1H-pyrazol-5-yl)quinolin-4-amine structure
2137629-73-1 structure
商品名:6-iodo-2-(1-methyl-1H-pyrazol-5-yl)quinolin-4-amine
CAS番号:2137629-73-1
MF:C13H11IN4
メガワット:350.157714128494
CID:6264019
PubChem ID:165484513

6-iodo-2-(1-methyl-1H-pyrazol-5-yl)quinolin-4-amine 化学的及び物理的性質

名前と識別子

    • 6-iodo-2-(1-methyl-1H-pyrazol-5-yl)quinolin-4-amine
    • 2137629-73-1
    • EN300-1128181
    • インチ: 1S/C13H11IN4/c1-18-13(4-5-16-18)12-7-10(15)9-6-8(14)2-3-11(9)17-12/h2-7H,1H3,(H2,15,17)
    • InChIKey: ZTFSJCUVULISGE-UHFFFAOYSA-N
    • ほほえんだ: IC1C=CC2=C(C=1)C(=CC(C1=CC=NN1C)=N2)N

計算された属性

  • せいみつぶんしりょう: 350.00284g/mol
  • どういたいしつりょう: 350.00284g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 18
  • 回転可能化学結合数: 1
  • 複雑さ: 301
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 56.7Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.2

6-iodo-2-(1-methyl-1H-pyrazol-5-yl)quinolin-4-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1128181-0.05g
6-iodo-2-(1-methyl-1H-pyrazol-5-yl)quinolin-4-amine
2137629-73-1 95%
0.05g
$1129.0 2023-10-26
Enamine
EN300-1128181-2.5g
6-iodo-2-(1-methyl-1H-pyrazol-5-yl)quinolin-4-amine
2137629-73-1 95%
2.5g
$2631.0 2023-10-26
Enamine
EN300-1128181-10g
6-iodo-2-(1-methyl-1H-pyrazol-5-yl)quinolin-4-amine
2137629-73-1 95%
10g
$5774.0 2023-10-26
Enamine
EN300-1128181-0.25g
6-iodo-2-(1-methyl-1H-pyrazol-5-yl)quinolin-4-amine
2137629-73-1 95%
0.25g
$1235.0 2023-10-26
Enamine
EN300-1128181-10.0g
6-iodo-2-(1-methyl-1H-pyrazol-5-yl)quinolin-4-amine
2137629-73-1
10g
$5774.0 2023-06-09
Enamine
EN300-1128181-5.0g
6-iodo-2-(1-methyl-1H-pyrazol-5-yl)quinolin-4-amine
2137629-73-1
5g
$3894.0 2023-06-09
Enamine
EN300-1128181-1.0g
6-iodo-2-(1-methyl-1H-pyrazol-5-yl)quinolin-4-amine
2137629-73-1
1g
$1343.0 2023-06-09
Enamine
EN300-1128181-1g
6-iodo-2-(1-methyl-1H-pyrazol-5-yl)quinolin-4-amine
2137629-73-1 95%
1g
$1343.0 2023-10-26
Enamine
EN300-1128181-5g
6-iodo-2-(1-methyl-1H-pyrazol-5-yl)quinolin-4-amine
2137629-73-1 95%
5g
$3894.0 2023-10-26
Enamine
EN300-1128181-0.5g
6-iodo-2-(1-methyl-1H-pyrazol-5-yl)quinolin-4-amine
2137629-73-1 95%
0.5g
$1289.0 2023-10-26

6-iodo-2-(1-methyl-1H-pyrazol-5-yl)quinolin-4-amine 関連文献

6-iodo-2-(1-methyl-1H-pyrazol-5-yl)quinolin-4-amineに関する追加情報

Comprehensive Overview of 6-iodo-2-(1-methyl-1H-pyrazol-5-yl)quinolin-4-amine (CAS No. 2137629-73-1)

The compound 6-iodo-2-(1-methyl-1H-pyrazol-5-yl)quinolin-4-amine (CAS No. 2137629-73-1) is a highly specialized quinoline derivative that has garnered significant attention in pharmaceutical and agrochemical research. Its unique molecular structure, featuring an iodo-substituted quinoline core and a 1-methyl-1H-pyrazol-5-yl moiety, makes it a valuable intermediate for the synthesis of bioactive molecules. Researchers are particularly interested in its potential applications in drug discovery and material science, as it exhibits promising properties for modulating biological targets.

In recent years, the demand for heterocyclic compounds like 6-iodo-2-(1-methyl-1H-pyrazol-5-yl)quinolin-4-amine has surged due to their versatility in medicinal chemistry. This compound is often explored for its role in developing kinase inhibitors, which are critical in treating diseases such as cancer and inflammatory disorders. Its iodo-substitution also makes it a useful building block for cross-coupling reactions, a topic frequently searched by chemists seeking efficient synthetic pathways.

One of the most searched questions related to this compound is: "What are the synthetic routes for 6-iodo-2-(1-methyl-1H-pyrazol-5-yl)quinolin-4-amine?" The answer lies in multi-step organic synthesis, often starting from 4-aminoquinoline derivatives and incorporating iodination and pyrazole coupling steps. Researchers also inquire about its solubility and stability, which are crucial for formulation studies. These properties are highly dependent on the choice of solvents and storage conditions, making it a hot topic in process chemistry forums.

The 6-iodo-2-(1-methyl-1H-pyrazol-5-yl)quinolin-4-amine is also a subject of interest in computational chemistry. Many users search for "molecular docking studies of quinoline derivatives" to understand how this compound interacts with biological targets. Its electron-rich aromatic system and hydrogen-bonding capabilities make it a candidate for virtual screening campaigns, aligning with the growing trend of AI-driven drug design.

From an industrial perspective, scalability is a key concern. Questions like "How to optimize the synthesis of 6-iodo-2-(1-methyl-1H-pyrazol-5-yl)quinolin-4-amine for large-scale production?" are common among process chemists. Answers often involve catalytic methods and green chemistry principles to reduce waste and improve yields. This aligns with the broader industry shift toward sustainable chemical manufacturing, a topic dominating academic and corporate discussions.

In summary, 6-iodo-2-(1-methyl-1H-pyrazol-5-yl)quinolin-4-amine (CAS No. 2137629-73-1) is a multifaceted compound with applications spanning drug development, material science, and catalysis. Its relevance in cutting-edge research ensures it remains a focal point for scientists and industry professionals alike.

おすすめ記事

推奨される供給者
钜澜化工科技(青岛)有限公司
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
钜澜化工科技(青岛)有限公司
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD
Handan Zechi Trading Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nanjing Jubai Biopharm
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nanjing Jubai Biopharm